N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of furan and trifluoromethyl groups. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds . This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a trifluoromethyl-substituted aniline derivative under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to the presence of the trifluoromethyl group, which enhances the pharmacokinetic properties of drugs.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its binding affinity and stability. The furan rings contribute to the compound’s overall reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-3-(trifluoromethyl)aniline: This compound also contains furan and trifluoromethyl groups but differs in its overall structure and reactivity.
1-Furan-2-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea: This compound has a similar trifluoromethyl-phenyl structure but differs in the functional groups attached to the furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)14-6-7-15(24-14)16(22)21-10-13-5-2-8-23-13/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZNVLNKOOBNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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